molecular formula C13H16Cl2N2O B573455 (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride CAS No. 185669-66-3

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride

Cat. No.: B573455
CAS No.: 185669-66-3
M. Wt: 287.184
InChI Key: BOBUFFSXIRXENW-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both pyridin-3-ylamine and 4-methoxybenzyl groups, makes it a versatile precursor for the synthesis of more complex molecules. This compound is recognized for its role as a key starting material in the development of kinase inhibitors. Specifically, it has been identified as a crucial intermediate in the synthetic pathway for certain aminopyridine-based compounds that are investigated for their inhibitory activity against various kinases, which are enzymes implicated in a range of diseases including cancer and inflammatory disorders. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various organic synthesis and high-throughput screening applications. Researchers utilize this building block to explore structure-activity relationships (SAR) and to create novel chemical entities for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;;/h2-8,10,15H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUFFSXIRXENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697682
Record name N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185669-66-3
Record name N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride typically involves the reaction of 4-methoxybenzylamine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of (4-Methoxybenzyl)pyridin-3-ylamine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine derivatives.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes such as signal transduction and metabolic pathways . Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with FPR Agonist Activity

highlights pyridazin-3(2H)-one derivatives substituted with methoxybenzyl groups. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent FPR2 agonist.
  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a mixed FPR1/FPR2 ligand.
Compound Feature Target Compound (Pyridine-Based) Pyridazinone Derivatives ()
Core Structure Pyridine Pyridazinone (1,2-diazine)
Key Substituent 4-Methoxybenzyl 4- or 3-Methoxybenzyl
Biological Activity Likely FPR modulation (inferred) FPR2-specific or mixed FPR1/FPR2 agonism
Solubility Enhanced via dihydrochloride salt Not explicitly stated

Key Insight : The position of the methoxy group (3- vs. 4-) on the benzyl substituent significantly impacts receptor specificity. The 4-methoxybenzyl group in both compounds suggests a structural motif critical for FPR2 activation .

Dihydrochloride Salts in Water-Soluble Initiators ()

lists azoamidine dihydrochloride compounds (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) used as water-soluble initiators. While chemically distinct from the target compound, their dihydrochloride salt form highlights shared solubility advantages.

Property Target Compound Azoamidine Dihydrochlorides ()
Primary Application Pharmacological research Polymerization initiators
Solubility Driver Dihydrochloride salt Dihydrochloride salt
Stability Likely stable in aqueous media Designed for radical initiation in water

Key Insight : The dihydrochloride salt enhances aqueous solubility across diverse applications, though the target compound’s pharmacological utility contrasts with the industrial use of azoamidines .

Pyridine-Based Dihydrochloride Analogues ()

describes 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl), a structural analog with a pyrrolidine substituent instead of 4-methoxybenzyl.

Parameter Target Compound 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Molecular Weight ~306.2 (estimated) 236.14
Substituent 4-Methoxybenzyl Pyrrolidin-1-yl
Safety Profile Not provided Unclassified hazards; standard dihydrochloride precautions

Piperidine-Based Analogues with 4-Methoxybenzyl Substituents ()

references 1-(4-methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (C₁₄H₂₃ClN₂O), which replaces the pyridine core with a piperidine ring.

Feature Target Compound Piperidine Analog ()
Core Structure Pyridine Piperidine
Functional Groups Amine at position 3 Methylamine at position 3
Molecular Weight ~306.2 (estimated) 270.80
Potential Bioactivity FPR modulation (inferred) Not specified

Biological Activity

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

The compound is synthesized through the reaction of 4-methoxybenzylamine with pyridine-3-carboxylic acid, typically in the presence of dehydrating agents like thionyl chloride. The final product is obtained as a dihydrochloride salt after treatment with hydrochloric acid.

Key Chemical Reactions

  • Oxidation : Yields N-oxides.
  • Reduction : Produces various amine derivatives.
  • Substitution : Can undergo nucleophilic substitution at the pyridine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. It has been observed to act as both an inhibitor and activator in biochemical processes, influencing signal transduction pathways critical for cellular function.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various biological targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in cancer cell lines. For instance, it was tested against prostate cancer cells, demonstrating a dose-dependent reduction in cell viability .
  • Neuroprotective Effects : In animal models, the compound has been linked to neuroprotective effects, potentially through modulation of cholinergic receptors. This suggests applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, enhancing its potential use in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human prostate cancer xenografts in mice. The results showed a significant decrease in tumor growth compared to control groups, with a T/C value indicating effective tumor suppression without notable toxicity .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, the compound was administered to mice subjected to neurotoxic agents. Behavioral assessments indicated improved cognitive function and reduced neuronal damage, suggesting its potential role as a therapeutic agent for Alzheimer's disease .

Comparative Analysis

A comparison with similar compounds highlights distinct biological properties:

Compound NameBiological ActivitySelectivity/Specificity
This compoundAnticancer, neuroprotectiveSelective for certain receptors
4,6-Dimethoxy-pyridin-3-ylamine dihydrochlorideModerate anticancer activityBroader spectrum but less selective
Pyrazolo[3,4-b]pyridin derivativesHigh selectivity for nAChRPotent but with significant side effects

Q & A

Q. What strategies mitigate batch variability in pharmacological assays?

  • Quality Control :
  • Standardize synthesis protocols (e.g., fixed reaction time/temperature).
  • Pre-screen batches via NMR/HPLC before biological testing.
  • Use internal controls (e.g., reference inhibitors) in each assay plate .

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